
4-Chloro-3-iodo-5-nitropyridin-2-amine
Overview
Description
4-Chloro-3-iodo-5-nitropyridin-2-amine (molecular formula: C₅H₃ClIN₃O₂; molecular weight: 299.46 g/mol) is a halogenated and nitro-substituted pyridine derivative with significant utility in medicinal chemistry and organic synthesis. Its synthesis involves nitration of 4-chloro-3-iodopyridin-2-amine using concentrated sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃) under controlled conditions, yielding a yellow crystalline solid . The compound’s reactivity is driven by the electron-withdrawing nitro group and the iodine substituent, making it a versatile intermediate in cross-coupling reactions, such as Sonogashira couplings, to generate alkynylated derivatives for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-5-nitropyridin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 4-chloro-3-iodopyridine, followed by amination. The nitration step introduces the nitro group at the desired position, and subsequent amination introduces the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amino-substituted pyridines.
Scientific Research Applications
4-Chloro-3-iodo-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to participate in various chemical reactions, which can modulate biological pathways. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Nitropyridines
2-Amino-3-chloro-5-nitropyridine (CAS 4487-56-3)
- Molecular Formula : C₅H₄ClN₃O₂
- Molecular Weight : 173.56 g/mol
- Key Differences: Lacks the iodine substituent at the 3-position, reducing steric bulk and altering electronic properties. Used in synthesizing kinase inhibitors and heterocyclic drugs due to its nitro and amino groups .
- Reactivity : Less prone to oxidative addition in cross-coupling reactions compared to iodinated analogues.
2-Chloro-5-nitropyridin-4-amine (CAS 2604-39-9)
- Molecular Formula : C₅H₄ClN₃O₂
- Molecular Weight : 174.55 g/mol
- Key Differences :
Table 1: Structural and Functional Comparison of Nitropyridines
Iodinated Pyridine and Pyrimidine Derivatives
5-Chloro-6-iodo-3-nitropyridin-2-amine (CAS 1394373-21-7)
- Molecular Formula : C₅H₃ClIN₃O₂
- Molecular Weight : 299.45 g/mol
- Key Differences :
4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8)
- Molecular Formula : C₅H₅ClIN₃
- Molecular Weight : 254.48 g/mol
- Key Differences :
Table 2: Comparison of Iodinated Analogues
Halogenated Pyrimidines
5-Chloro-4-iodo-N-isopropyl-2-pyridinamine (CAS 869886-87-3)
- Molecular Formula : C₈H₁₀ClIN₂
- Molecular Weight : 296.54 g/mol
- Key Differences :
- Isopropylamine substituent enhances solubility in organic solvents.
- Applications: Intermediate in agrochemicals and ligands for transition-metal catalysis .
Biological Activity
4-Chloro-3-iodo-5-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chlorine, iodine, and a nitro group, which contributes to its reactivity and biological properties. The specific arrangement of these functional groups allows for various chemical reactions, including substitution, reduction, and oxidation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitro group can be reduced to form an amino group, which may enhance binding affinity to enzymes or receptors involved in various biological pathways. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and infectious disease treatments.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating the ability to inhibit growth at certain concentrations. For instance, in a study evaluating its efficacy against Escherichia coli, the compound showed significant inhibition at concentrations as low as 25 µM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Specifically, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound exhibited a clear zone of inhibition at 50 µM concentration, suggesting potential as an antimicrobial agent.
- Anticancer Screening :
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-3-nitropyridin-2-amine | Lacks iodine | Moderate antimicrobial activity |
4-Iodo-3-nitropyridin-2-amine | Iodine at different position | Enhanced anticancer properties |
5-Nitro-4-chloropyridin-2-amine | Different substitution pattern | Limited biological activity |
The comparative analysis shows that while similar compounds may share some biological properties, the presence of both chlorine and iodine in this compound enhances its reactivity and potential therapeutic applications.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-Chloro-3-iodo-5-nitropyridin-2-amine, and how are they experimentally determined?
- Molecular Formula : C₅H₃ClIN₃O₂ (Hill notation) .
- Molecular Weight : 299.46 g/mol .
- Characterization Methods :
- X-ray Crystallography : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonds, halogen bonding). Use SHELXL for refinement .
- Spectroscopy : Confirm functional groups via FT-IR (nitro, amine) and ¹H/¹³C NMR (aromatic protons, substituent effects) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .
Q. What synthetic routes are feasible for this compound?
- Halogenation Strategies :
- Nitro Group Installation : Nitration at position 5 using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity via directing groups .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
Q. How can the stability of this compound be assessed under varying conditions?
- Thermal Stability : TGA/DSC to monitor decomposition (e.g., nitro group instability >200°C) .
- Photochemical Sensitivity : UV-Vis spectroscopy under controlled light exposure .
- Storage Recommendations : Dark, inert atmosphere (argon), and low temperature (-20°C) to prevent iododechlorination or nitro reduction .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure and reactivity of this compound?
- Functional Selection : B3LYP/6-31G(d) for geometry optimization and vibrational frequencies .
- Reactivity Insights :
- Validation : Compare computed vs. experimental IR/NMR data to refine scaling factors .
Q. What crystallographic challenges arise in resolving the structure of this compound?
- Heavy Atom Effects : Iodine’s high electron density may cause absorption errors; apply multi-scan corrections .
- Hydrogen Bonding : Identify N–H⋯O/N interactions using SHELX hydrogen-bonding tables .
- Disorder Modeling : Address positional disorder in nitro/amine groups via PART instructions in SHELXL .
Q. How does the nitro group influence the compound’s reactivity in further functionalization?
- Nitro as a Directing Group : Facilitates electrophilic substitution at para/meta positions .
- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) to amine derivatives for medicinal chemistry applications .
- Risk of Nitrosamine Formation : Assess under acidic/basic conditions using HPLC-MS; mitigate via pH control .
Q. What analytical methods resolve contradictions in spectral data for this compound?
Properties
IUPAC Name |
4-chloro-3-iodo-5-nitropyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLJBCPFYLVQQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)I)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-70-4 | |
Record name | 4-chloro-3-iodo-5-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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